molecular formula C11H11NO4 B13896532 1-Methoxycarbonyl-2,3-dihydroindole-5-carboxylic acid

1-Methoxycarbonyl-2,3-dihydroindole-5-carboxylic acid

Cat. No.: B13896532
M. Wt: 221.21 g/mol
InChI Key: HDBLWLJCGQCOHP-UHFFFAOYSA-N
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Description

1-Methoxycarbonyl-2,3-dihydroindole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are found in many synthetic drug molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1-Methoxycarbonyl-2,3-dihydroindole-5-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the corresponding tricyclic indole . The reaction conditions are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and purification methods are tailored to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

1-Methoxycarbonyl-2,3-dihydroindole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in halogenated or sulfonated derivatives .

Scientific Research Applications

1-Methoxycarbonyl-2,3-dihydroindole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methoxycarbonyl-2,3-dihydroindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions contribute to maintaining homeostasis and impacting metabolic and immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methoxycarbonyl-2,3-dihydroindole-5-carboxylic acid is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

1-methoxycarbonyl-2,3-dihydroindole-5-carboxylic acid

InChI

InChI=1S/C11H11NO4/c1-16-11(15)12-5-4-7-6-8(10(13)14)2-3-9(7)12/h2-3,6H,4-5H2,1H3,(H,13,14)

InChI Key

HDBLWLJCGQCOHP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC2=C1C=CC(=C2)C(=O)O

Origin of Product

United States

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